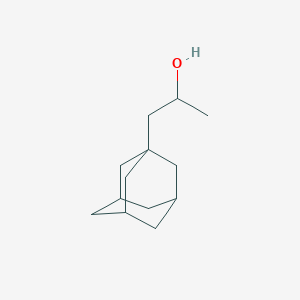
1-(1-Adamantyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Adamantyl)propan-2-ol is a derivative of adamantane, a compound characterized by a rigid, diamond-like framework that imparts unique physical and chemical properties. Adamantane and its derivatives are known for their applications in pharmaceuticals, particularly in the treatment of neurological conditions and type-2 diabetes, as well as their antiviral capabilities . The adamantyl group is often used in drug design due to its ability to improve the pharmacokinetic properties of pharmaceutical agents.
Synthesis Analysis
The synthesis of adamantane derivatives can be achieved through various methods. For instance, 1-(3-isoselenocyanatopropyl)adamantane was synthesized from 3-(adamantan-1-yl)propan-1-amine, indicating that similar synthetic routes could be applicable for the synthesis of 1-(1-Adamantyl)propan-2-ol . Additionally, the oxidation of adamantane using pentafluoroperoxybenzoic acid in the presence of RuCl3·3H2O has been reported, which could potentially be adapted for the synthesis of hydroxylated adamantane derivatives .
Molecular Structure Analysis
Adamantane derivatives exhibit a variety of molecular conformations and crystal packing arrangements. For example, the adamantyl moiety has been shown to serve as an efficient building block for synthesizing ester derivatives with synclinal conformation and looser-packed crystal packing systems . The molecular recognition capabilities of adamantane derivatives allow them to form one-dimensional motifs and supramolecular constructs, as demonstrated by 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane and its complexes .
Chemical Reactions Analysis
Adamantane derivatives participate in a range of chemical reactions, often facilitated by their three-dimensional structures. The oxidation of adamantane to produce alcohol derivatives is a key reaction, with adamantane-1-ol being a significant intermediate for the synthesis of other compounds . The presence of the hydroxyl group in 1-(1-Adamantyl)propan-2-ol suggests that it may undergo similar reactions, such as esterification or oxidation.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are influenced by their adamantyl core and the substituents attached to it. For instance, adamantane-1-ol and its ethers are known for their antioxidant properties and their ability to improve the rheological characteristics of oils at low temperatures . The introduction of a hydroxyl group at the 2-position of adamantane, as seen in 2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol, can lead to the synthesis of compounds with distinct NMR, HRMS, and XRD profiles . These properties are likely to be relevant for 1-(1-Adamantyl)propan-2-ol as well.
Scientific Research Applications
Chemical Synthesis and Properties
Research on adamantyl-containing compounds, such as “1-(1-Adamantyl)propan-2-ol,” has explored their synthesis and chemical properties. The synthesis and characterization of adamantyl-containing nucleic bases and related compounds have shown good prospects for creating highly effective and selective drugs. This includes efforts to overcome limitations in synthesizing derivatives containing unsubstituted adamantane, with research indicating positive biological activity prospects for these compounds (E. Shokova & V. Kovalev, 2013).
Pharmacological Potential
Adamantane derivatives have been reviewed for their potential in treating neurodegenerative diseases. Notably, derivatives such as amantadine and memantine are used for dementia, Alzheimer's, and Parkinson's diseases. The study highlighted that 1-fluoro- and 1-phosphonic acid adamantane derivatives show promising pharmacological potential against these diseases, exceeding known drugs like amantadine and memantine. This opens new avenues for biochemists, pharmacologists, and the pharmaceutical industry in developing treatments for neurodegenerative conditions (V. Dembitsky, T. Gloriozova, & V. Poroikov, 2020).
Applications in Space Technology
The search for alternative propellants for ion thrusters in space technology has included adamantane. With the commercialization of electric propulsion, alternatives to xenon are sought due to resource constraints. Adamantane, among other molecular propellants, has been evaluated for its suitability in thruster systems, requiring individual adjustments for thorough testing. This research contributes to finding sustainable and efficient propellants for space exploration technologies (P. Dietz et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1-adamantyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h9-12,14H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTWAILYRPEELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC12CC3CC(C1)CC(C3)C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

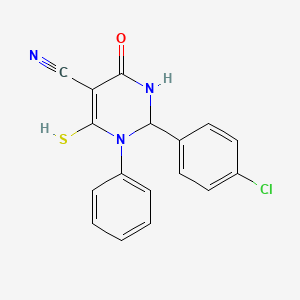
![2-{2-[1-(Naphthalen-1-yl)ethylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2529809.png)
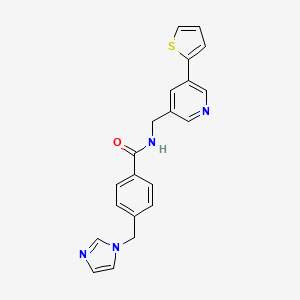

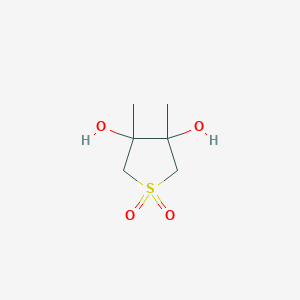
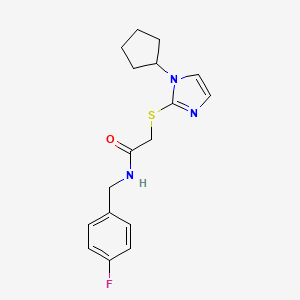
![3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2529814.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2529816.png)
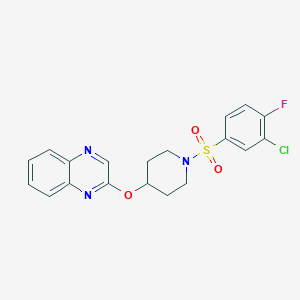
![N-[5-chloro-2-(4-methylpiperazino)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2529819.png)
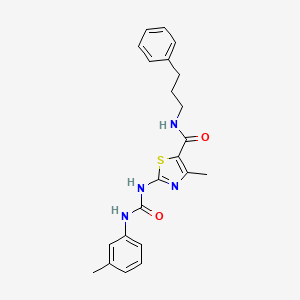
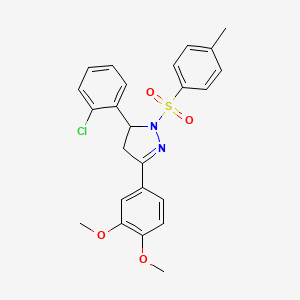
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)
![(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2529828.png)